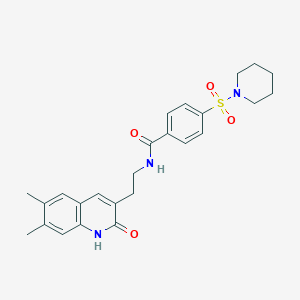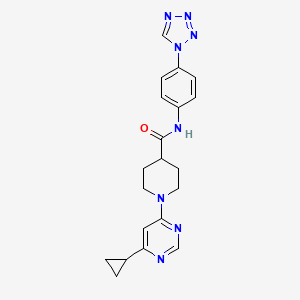
3-((3-cyanopyrazin-2-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-((3-cyanopyrazin-2-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in medicine and biology. This compound is commonly known as CP-690,550 and belongs to the class of Janus kinase (JAK) inhibitors. JAK inhibitors have been studied for their therapeutic potential in various autoimmune and inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Scientific Research Applications
Synthetic Methodologies and Chemical Properties
Studies have explored synthetic methodologies for creating complex molecules that share structural similarities with the compound of interest. For example, the microwave-assisted synthesis of hybrid molecules containing penicillanic or cephalosporanic acid moieties investigated their biological activities, highlighting the versatile approaches to synthesizing heterocyclic compounds with potential pharmaceutical applications (Başoğlu et al., 2013). Another study focused on water-mediated synthesis of pyrazine derivatives, emphasizing the role of green chemistry in facilitating efficient reactions under mild conditions (Jayarajan et al., 2019).
Biological Activities and Potential Applications
Research into the biological activities of structurally related compounds has yielded promising results. The development of positron emission tomography (PET) imaging agents targeting microglial markers for neuroinflammation studies is one such application, showcasing the potential of pyrazine and piperidine derivatives in neuroscience and oncology (Horti et al., 2019). Additionally, the antimicrobial properties of fluoroquinolone-based thiazolidinones underline the importance of heterocyclic compounds in developing new antibiotics and antimicrobial agents (Patel & Patel, 2010).
Anticancer and Anti-inflammatory Research
The exploration of pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents demonstrates the ongoing search for novel therapeutics in oncology and inflammation (Rahmouni et al., 2016). This area of research is particularly relevant to the structural features of the compound , suggesting potential avenues for its application in drug discovery and development.
properties
IUPAC Name |
3-(3-cyanopyrazin-2-yl)oxy-N-thiophen-2-ylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S/c16-9-12-14(18-6-5-17-12)22-11-3-1-7-20(10-11)15(21)19-13-4-2-8-23-13/h2,4-6,8,11H,1,3,7,10H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNUSGJNJPRWVFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NC2=CC=CS2)OC3=NC=CN=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(4-Ethoxybenzoyl)-6-fluoro-1-[(3-fluorophenyl)methyl]quinolin-4-one](/img/structure/B2477770.png)

![(2S)-2-[(4-fluorophenyl)carbamoylamino]-4-methylpentanoic acid](/img/structure/B2477772.png)
![Ethyl 2-[3-[2-(3,4-dimethoxyphenyl)ethylcarbamoyl]benzimidazolo[1,2-c]quinazolin-6-yl]sulfanylacetate](/img/structure/B2477774.png)
![2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]thio}-N-(4-fluorobenzyl)acetamide](/img/structure/B2477775.png)
![4,5-Dimethyl-6-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2477776.png)


![4-chloro-N-[2,5,6-trimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2477779.png)

